

An In-depth Technical Guide to Brady's Reagent: Composition, Preparation, and Application

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dinitrophenylhydrazine hydrochloride

Cat. No.: B1336886

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Brady's reagent, a critical tool in the qualitative analysis of carbonyl compounds. The document details its composition, outlines various preparation protocols, and describes its application in the identification of aldehydes and ketones.

Core Composition of Brady's Reagent

Brady's reagent is a solution of 2,4-dinitrophenylhydrazine (DNPH), which serves as the active component for detecting the carbonyl functional group (C=O) in aldehydes and ketones.^{[1][2]} The reagent is typically prepared by dissolving DNPH in an alcoholic solvent, most commonly methanol or ethanol, and is acidified with a strong acid, such as sulfuric acid or phosphoric acid, which acts as a catalyst.^{[1][2][3]} The general composition is summarized below.

Component	Chemical Name	Role
Active Reagent	2,4-Dinitrophenylhydrazine (C ₆ H ₆ N ₄ O ₄)	Reacts with carbonyl groups
Solvent	Methanol (CH ₃ OH) or Ethanol (C ₂ H ₅ OH)	Dissolves DNPH and the sample
Catalyst	Concentrated Sulfuric Acid (H ₂ SO ₄) or 85% Phosphoric Acid (H ₃ PO ₄)	Catalyzes the reaction

Experimental Protocols for Preparation

Several methods exist for the preparation of Brady's reagent. The choice of method may depend on safety considerations and the specific requirements of the analysis.

Preparation of 2,4-Dinitrophenylhydrazine (DNPH)

For researchers opting to synthesize DNPH in-house, a common method involves the reaction of hydrazine with 2,4-dinitrochlorobenzene.[\[4\]](#)

Table 2.1: Reagents for the Synthesis of 2,4-Dinitrophenylhydrazine

Reagent	Quantity
Hydrazine Sulfate	35 g (0.27 mole)
Potassium Acetate	85 g (0.87 mole)
Water	125 mL
Ethanol	325 mL
2,4-Dinitrochlorobenzene	50.5 g (0.25 mole)

Protocol:

- Suspend hydrazine sulfate in 125 mL of hot water in a beaker.

- While stirring, add potassium acetate. Boil the mixture for five minutes.
- Cool the mixture to approximately 70°C and add 75 mL of ethanol.
- Filter the solid with suction and wash with 75 mL of hot ethanol. The filtrate contains the hydrazine solution.
- In a separate flask, dissolve 2,4-dinitrochlorobenzene in 250 mL of ethanol.
- Add the prepared hydrazine solution to the 2,4-dinitrochlorobenzene solution.
- Reflux the mixture with stirring for one hour. The product will begin to separate.
- Cool the mixture, filter the resulting solid, and wash with 50 mL of warm alcohol (60°C) followed by 50 mL of hot water.
- The resulting solid is 2,4-dinitrophenylhydrazine, which can be further purified by recrystallization if necessary.

Preparation of Brady's Reagent (Sulfuric Acid Method)

This is a traditional and widely used method for preparing Brady's reagent.

Table 2.2: Composition for Brady's Reagent (Sulfuric Acid Method)

Reagent	Quantity (for ~100 mL)
2,4-Dinitrophenylhydrazine (DNPH)	2.0 g
Concentrated Sulfuric Acid	4.0 mL
Methanol	30 mL
Water	10 mL

Protocol:

- Carefully add 4 mL of concentrated sulfuric acid to 2.0 g of 2,4-dinitrophenylhydrazine in a beaker.

- Cool the mixture in an ice bath.
- Slowly add 30 mL of methanol to the cooled mixture while stirring.
- Add 10 mL of water to the solution.
- Gently heat the solution in a warm water bath until all the solid has dissolved. Do not boil.
- The resulting clear, orange-red solution is Brady's reagent.

Improved and Safer Preparation of Brady's Reagent

An alternative method utilizes milder conditions, which can reduce hazards and may not require a final filtration step.[\[5\]](#)

Table 2.3: Composition for Improved Brady's Reagent Preparation

Reagent	Quantity
2,4-Dinitrophenylhydrazine (DNPH)	3.0 g
Water	20 mL
95% Ethanol	70 mL
Concentrated Sulfuric Acid	15 mL

Protocol:

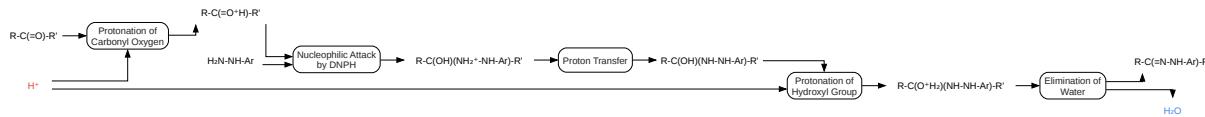
- To a 125-mL Erlenmeyer flask with a magnetic stir bar, add 3.0 g of 2,4-dinitrophenylhydrazine, 20 mL of water, and 70 mL of 95% ethanol.[\[5\]](#)
- Place the flask in an ice bath and stir until the mixture cools to 10°C.[\[5\]](#)
- With continued rapid stirring, slowly add 15 mL of concentrated sulfuric acid, maintaining the temperature below 20°C.[\[5\]](#)
- Once the acid addition is complete, remove the ice bath and warm the flask on a stirrer-hotplate until the DNPH dissolves or the temperature reaches 60°C.[\[5\]](#)

- Allow the solution to cool. If necessary, filter the reagent through a fritted funnel.[5]

Preparation of Brady's Reagent (Phosphoric Acid Method)

For enhanced safety, phosphoric acid can be used as an alternative to sulfuric acid. Methods using concentrated sulfuric acid and methanol are no longer recommended in some educational settings.[6]

Table 2.4: Composition for Brady's Reagent (Phosphoric Acid Method)


Reagent	Quantity (for 25 mL)
2,4-Dinitrophenylhydrazine (DNPH)	0.5 g
85% Phosphoric Acid	~12-13 mL
Ethanol	to make up to 25 mL

Protocol:

- Add 0.5 g of 2,4-dinitrophenylhydrazine to approximately 12-13 mL of 85% phosphoric acid in a beaker.[6]
- Stir the mixture until the DNPH has completely dissolved, which may take 10-15 minutes.[6]
- Once dissolved, add ethanol to bring the total volume to 25 mL and stir to mix.[6]

Reaction Mechanism and Application

Brady's test is a qualitative method for identifying aldehydes and ketones. The reaction involves the nucleophilic addition of the $-\text{NH}_2$ group of DNPH to the carbonyl carbon, followed by the elimination of a water molecule to form a 2,4-dinitrophenylhydrazone.[7]

[Click to download full resolution via product page](#)

Reaction mechanism of Brady's test.

A positive test is indicated by the formation of a yellow, orange, or red precipitate.^[7] The color of the precipitate can provide a preliminary indication of the structure of the carbonyl compound; aromatic carbonyls tend to produce red precipitates, while aliphatic carbonyls typically yield yellow or orange precipitates.

Experimental Workflow for Carbonyl Identification

The identification of an unknown aldehyde or ketone using Brady's reagent follows a systematic workflow.

Preparation

[Prepare Brady's Reagent](#)[Dissolve Carbonyl Sample in Alcohol](#)

Reaction

[Mix Reagent and Sample](#)[Observe for Precipitate \(Yellow/Orange/Red\)](#)

Positive Test
Analysis

[Filter and Wash Precipitate](#)[Recrystallize the Derivative](#)[Determine Melting Point](#)[Compare with Literature Values](#)[Click to download full resolution via product page](#)

Workflow for carbonyl identification.

The melting point of the purified 2,4-dinitrophenylhydrazone derivative is a key characteristic used for identification.

Table 4.1: Melting Points of 2,4-Dinitrophenylhydrazone Derivatives of Common Carbonyls

Carbonyl Compound	Melting Point of Derivative (°C)
Methanal	167[8]
Ethanal	164[8]
Propanal	156[8]
Butanal	123[8]
Propanone	126
Butanone	116
Pentan-2-one	144
Pentan-3-one	156
Cyclohexanone	162
Benzaldehyde	237
Acetophenone	250

Note: Melting points can vary slightly depending on the literature source and purity of the derivative.

Conclusion

Brady's reagent remains a valuable and reliable tool for the qualitative identification of aldehydes and ketones in research and development settings. Its straightforward preparation and the characteristic properties of the resulting derivatives provide a robust method for functional group analysis. By following the detailed protocols and understanding the underlying chemical principles presented in this guide, scientists can effectively utilize Brady's test in their analytical workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sciencemadness Discussion Board - 2,4-DinitrophenylHydrazine Synthesis [Lab Report] - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. 2,4-Dinitrophenylhydrazine | Overview, Structure & Test - Lesson | Study.com [study.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. byjus.com [byjus.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Brady's test for aldehydes and ketones | Class experiment | RSC Education [edu.rsc.org]
- 7. ijrpc.com [ijrpc.com]
- 8. media.hachettelearning.com [media.hachettelearning.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Brady's Reagent: Composition, Preparation, and Application]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1336886#brady-s-reagent-composition-and-preparation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com